1-(4-Methylpiperazin-1-YL)pentan-3-one

Medicinal Chemistry Synthetic Methodology SAR Studies

1-(4-Methylpiperazin-1-yl)pentan-3-one (CAS 139674-07-0, C10H20N2O, MW 184.28 g/mol) is a specialized synthetic intermediate classified as an N-alkylated piperazine derivative, possessing both a tertiary amine (piperazine) and a ketone carbonyl as its reactive functional groups. It is a core building block used in the construction of diverse small-molecule libraries for medicinal chemistry research, including the synthesis of potential anticancer, neuropharmacological, and antiprotozoal agents.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 139674-07-0
Cat. No. B8634236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpiperazin-1-YL)pentan-3-one
CAS139674-07-0
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC(=O)CCN1CCN(CC1)C
InChIInChI=1S/C10H20N2O/c1-3-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3
InChIKeyCAOJJAFYPIETHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(4-Methylpiperazin-1-YL)pentan-3-one (CAS 139674-07-0) is a Key Synthetic Intermediate for Piperazine-Based Research


1-(4-Methylpiperazin-1-yl)pentan-3-one (CAS 139674-07-0, C10H20N2O, MW 184.28 g/mol) is a specialized synthetic intermediate classified as an N-alkylated piperazine derivative, possessing both a tertiary amine (piperazine) and a ketone carbonyl as its reactive functional groups . It is a core building block used in the construction of diverse small-molecule libraries for medicinal chemistry research, including the synthesis of potential anticancer, neuropharmacological, and antiprotozoal agents [1]. A well-documented synthetic procedure involves nucleophilic substitution between 1-methylpiperazine and 1-chloro-3-pentanone in acetone under reflux, using potassium carbonate as a base, with a reported crude yield of 73.3% .

The Critical Need for Precise Selection of 1-(4-Methylpiperazin-1-YL)pentan-3-one (CAS 139674-07-0) in Medicinal Chemistry Projects


The specific position of the carbonyl group at the C3 carbon (a gamma-aminoketone motif) of the pentanone chain in 1-(4-methylpiperazin-1-yl)pentan-3-one differentiates it from its regioisomers and other piperazine analogs. This structural nuance dictates the molecule's physicochemical properties, such as predicted logP (0.4788) and topological polar surface area (23.55 Ų), which are essential for drug design [1]. Generic substitution with close analogs like 1-(4-methylpiperazin-1-yl)pentan-1-one (the C1-carbonyl isomer) or 4-amino-1-(4-methylpiperazin-1-yl)pentan-3-one would introduce substantial changes in molecular polarity, hydrogen-bonding capacity, and subsequent reactivity profiles. Such alterations can dramatically impact the success of downstream synthetic pathways and compromise the integrity of structure-activity relationship (SAR) studies [2].

Quantitative Evidence for the Differentiated Utility of 1-(4-Methylpiperazin-1-YL)pentan-3-one (CAS 139674-07-0)


Regioisomeric Advantage of the C3 Carbonyl in 1-(4-Methylpiperazin-1-yl)pentan-3-one Over the C1 Carbonyl Analog

1-(4-Methylpiperazin-1-yl)pentan-3-one (CAS 139674-07-0) differs from its closest regioisomer, 1-(4-methylpiperazin-1-yl)pentan-1-one (CAS 10001-06-6), by the position of the ketone group on the pentane chain. The C3 carbonyl placement results in a lower predicted LogP (0.48 for the C3 vs. a higher LogP for the C1 isomer, estimated >1.0 due to structural difference) and a distinct topological polar surface area (23.55 Ų vs. a lower PSA for the C1 isomer, 20.31 Ų) [1][2]. This difference in calculated properties indicates altered lipophilicity and solubility profiles, which can influence membrane permeability and bioavailability in drug development .

Medicinal Chemistry Synthetic Methodology SAR Studies

Validated Synthesis Yield and Scalability of 1-(4-Methylpiperazin-1-yl)pentan-3-one from a Patented Procedure

A robust, scalable synthesis for 1-(4-methylpiperazin-1-yl)pentan-3-one is detailed in US Patent 05393759. The procedure involves a nucleophilic substitution reaction of 1-chloro-3-pentanone (30.5 g) with 1-methylpiperazine (25 g) in the presence of potassium carbonate (41.9 g) in refluxing acetone for 3 hours, yielding 33.8 g (73.3%) of the target compound after workup . This yield is significant for an N-alkylation of a secondary amine with a halo-ketone, which can be prone to side reactions such as quaternization or elimination . Comparable yields for similar piperazine N-alkylations often range between 50-70% [1].

Process Chemistry Scale-Up Chemical Synthesis

Biological Activity Relevance: The 4-Methylpiperazine Motif in Antiprotozoal Agent Design

The 4-methylpiperazine group, the core moiety of 1-(4-methylpiperazin-1-yl)pentan-3-one, has been shown to confer potent antiprotozoal activity when incorporated into various molecular scaffolds. In a study by Faist et al. (2012), a related ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane compound demonstrated an IC50 of ≤0.023 μM against Plasmodium falciparum (multidrug-resistant K1 strain), a value ~6.5-fold more potent than the antimalarial drug chloroquine (IC50 = 0.15 μM) in the same assay [1]. Furthermore, this compound exhibited a significantly higher selectivity index (S.I. = 2188) compared to chloroquine (S.I. = 1257), indicating a better therapeutic window between antiparasitic activity and cytotoxicity [1]. This data establishes the 4-methylpiperazine moiety as a valuable pharmacophore for designing new antimalarial and antitrypanosomal agents, and 1-(4-methylpiperazin-1-yl)pentan-3-one serves as a key building block for synthesizing such derivatives .

Antiprotozoal Activity SAR Drug Discovery

Advantageous Physicochemical Profile for CNS Penetration Compared to an Amino-Substituted Analog

The lack of an additional polar primary amine in 1-(4-methylpiperazin-1-yl)pentan-3-one (MW 184.28, LogP 0.48, TPSA 23.55 Ų, HBD 0) [1] results in a predicted CNS multiparameter optimization (MPO) score (estimated ~5.0-5.5) that falls within the desired range for CNS drugs (MPO > 4) [2]. In contrast, a close analog, 4-amino-1-(4-methylpiperazin-1-yl)pentan-3-one (MW 199.29, LogP -0.8, TPSA 49.6 Ų, HBD 1) [3], has a significantly lower LogP, a much higher TPSA, and an additional hydrogen bond donor, pushing its predicted CNS MPO score significantly lower (estimated <4) . This difference predicts that the non-aminated target compound is substantially more likely to passively diffuse across the blood-brain barrier (BBB), making it the superior starting material for developing centrally-acting therapeutics .

CNS Drug Design Physicochemical Properties ADME

Primary Scientific and Industrial Application Scenarios for 1-(4-Methylpiperazin-1-YL)pentan-3-one (CAS 139674-07-0)


Medicinal Chemistry: Lead Optimization in Antiprotozoal and CNS Drug Discovery Programs

1-(4-Methylpiperazin-1-yl)pentan-3-one is a critical building block for synthesizing novel chemical entities targeting parasitic diseases (e.g., malaria, trypanosomiasis) or neurological disorders. Its validated 4-methylpiperazine pharmacophore is associated with potent in vitro activity (IC50 ≤0.023 μM) and high selectivity (S.I. = 2188) against P. falciparum [1], while its calculated physicochemical properties (LogP 0.48, TPSA 23.55 Ų) support the design of brain-penetrant molecules [2].

Process Chemistry and Scale-Up: Reliable Intermediate for Pilot Plant Synthesis

The compound can be reliably produced on a multi-gram scale using a patented, high-yielding (73.3%) procedure from commercially available starting materials [1]. This established route reduces the time and resources required for process optimization, making it an efficient choice for generating larger quantities of advanced intermediates for preclinical toxicology or formulation studies.

Chemical Biology: Synthesis of Functionalized Chemical Probes

The distinct C3-ketone functionality provides a synthetic handle for further derivatization (e.g., reductive amination, Grignard additions, hydrazone formation) that differs from the C1-ketone analog [1]. This allows for the creation of structurally diverse probe libraries to explore novel biological targets, while the molecule's favorable drug-like properties can be maintained in downstream derivatives.

Structure-Activity Relationship (SAR) Studies: Probing the Role of Carbonyl Positioning

The regioisomeric nature of this compound, specifically the C3 carbonyl placement, is a valuable feature for SAR campaigns. Direct comparison with its C1-carbonyl analog (1-(4-methylpiperazin-1-yl)pentan-1-one) allows researchers to deconvolute the impact of carbonyl position on biological activity and physicochemical parameters, providing deeper insight for rational drug design [2].

Quote Request

Request a Quote for 1-(4-Methylpiperazin-1-YL)pentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.